

Physical and chemical properties of erythromycin sulfate powder

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Erythromycin Sulfate Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **erythromycin sulfate** powder. The information is curated to support research, development, and quality control activities involving this widely used macrolide antibiotic.

Physicochemical Properties

Erythromycin sulfate is the sulfate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea. It exists as a white or slightly yellow, crystalline powder. The compound is odorless and has a bitter taste.

General Properties



Property	Value	Reference
Chemical Name	(3R,4S,5S,6R,7R,9R,11R,12R, 13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyloxan-2-dione;sulfuric acid	[1]
CAS Number	7184-72-7	[1][2][3]
Molecular Formula	C37H69NO17S	[1]
Molecular Weight	832.0 g/mol	[1]
Appearance	White or slightly yellow, crystalline powder	[4][5]

Solubility Profile



Solvent	Solubility	Reference
Water	Slightly soluble	[6]
Ethanol	Soluble	[5][7][8]
Methanol	Soluble	[6]
Chloroform	Soluble	
Acetone	Freely soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	[9]
Ethyl Acetate	Freely soluble	
Acetonitrile	Freely soluble	
Diethyl Ether	Soluble	

Thermal Properties

Property	Value	Reference
Melting Point	The melting point of erythromycin base is reported to be in the range of 133-193 °C, often with decomposition. Specific melting point data for the sulfate salt is not consistently reported and may depend on the crystalline form and method of determination.	[8][10][11][12]

Stability and Hygroscopicity

Erythromycin sulfate is known to be slightly hygroscopic and should be stored in tightly closed containers to protect it from moisture.[6] Its stability is pH-dependent, with degradation occurring under acidic conditions.

Experimental Protocols



Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of **erythromycin sulfate** powder in water.



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Figure 1: Workflow for determining aqueous solubility.

Methodology:

- Preparation: Add an excess amount of **erythromycin sulfate** powder to a known volume of purified water in a sealed container. The temperature should be maintained at 37 ± 1 °C.
- Equilibration: Agitate the suspension using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Sample Preparation: Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.45 μm) to remove any undissolved particles.
- Analysis: Quantify the concentration of erythromycin sulfate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is expressed in mg/mL or g/L.



Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of **erythromycin sulfate** powder using a digital melting point apparatus.

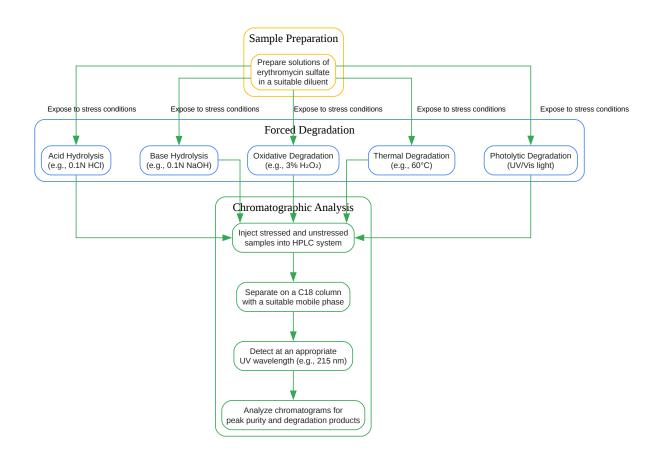
Methodology:

- Sample Preparation: Finely powder the erythromycin sulfate sample. Pack the dry powder into a capillary tube to a height of 2-3 mm.[13]
- Apparatus Setup: Set the starting temperature of the melting point apparatus to about 10-20°C below the expected melting point.
- Heating: Place the capillary tube in the apparatus. Heat at a slow, controlled rate (e.g., 1-2
 °C per minute) near the expected melting point.[14]
- Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported.

Stability Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity and degradation of **erythromycin sulfate** powder.





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Figure 2: Workflow for a stability-indicating HPLC method.

Methodology:

• Chromatographic Conditions:

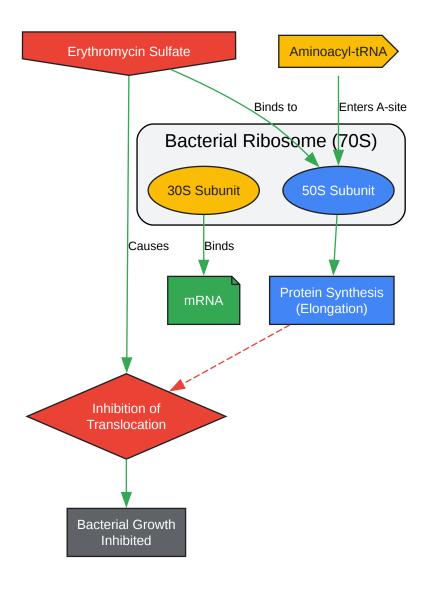


- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A buffered mobile phase, often a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol, is employed. The pH is a critical parameter for achieving good separation.[15][16][17]
- Detection: UV detection at a wavelength around 215 nm is common.[17]
- Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.[15][16]
- Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[15][16]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[15] This prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting protein production.





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Figure 3: Signaling pathway of erythromycin's mechanism of action.

This guide provides a foundational understanding of the key physical and chemical properties of **erythromycin sulfate** powder. For detailed analytical procedures and specifications, it is recommended to consult the relevant pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[18][19][20][21][22]

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